Hepatic Accumulation: 3.3-Fold Increase in Liver Drug Content for Galactose-Modified Nanoparticles vs. Unconjugated Lamivudine
In an in vivo mouse study comparing liver accumulation following intravenous administration, the galactoside-modified lamivudine palmitate solid lipid nanoparticle (LAP-GSLN) achieved a liver lamivudine content that was 3.3 times higher than that of the unconjugated lamivudine (LA) solution control group [1].
| Evidence Dimension | Hepatic lamivudine accumulation (relative content) |
|---|---|
| Target Compound Data | LAP-GSLN (galactoside-modified nanoparticle) liver content: 3.3-fold relative to LA group |
| Comparator Or Baseline | Unconjugated lamivudine (LA) solution liver content: defined as 1.0-fold (baseline) |
| Quantified Difference | 3.3-fold increase |
| Conditions | In vivo; male mice (2 months old, n=15); intravenous administration; liver tissue analyzed by RP-HPLC |
Why This Matters
This 3.3-fold enhancement in liver accumulation provides direct quantitative justification for selecting a galactose-conjugated formulation over unconjugated lamivudine for hepatocyte-targeted research applications, potentially reducing required doses and off-target exposure.
- [1] Bai XF, et al. Anti-HBV effect of targeted lamivudy palmitate solid lipid nano-particles. World Chinese Journal of Digestology. 2003;11(2):191-194. View Source
